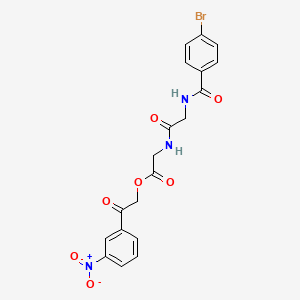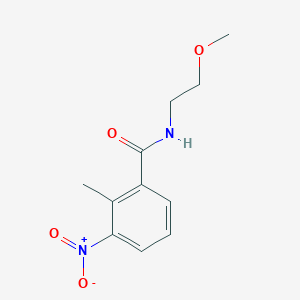
2-(3-nitrophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycylglycinate
Descripción general
Descripción
2-(3-nitrophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycylglycinate, also known as NBGG, is a chemical compound that has gained significant interest in scientific research due to its potential applications in drug development. This compound belongs to the class of benzoyl glycylglycinate derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycylglycinate involves its ability to bind to the active site of ACE and DPP-4 enzymes, thereby inhibiting their activity. This results in the reduction of blood pressure and blood glucose levels, respectively.
Biochemical and physiological effects:
Studies have shown that 2-(3-nitrophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycylglycinate can effectively lower blood pressure and blood glucose levels in animal models. It has also been shown to improve insulin sensitivity and reduce inflammation. However, further studies are needed to determine the long-term effects of 2-(3-nitrophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycylglycinate on human subjects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-nitrophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycylglycinate in lab experiments is its high yield during synthesis, making it readily available for research. However, one limitation is that 2-(3-nitrophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycylglycinate has a relatively short half-life, which may affect its effectiveness in vivo.
Direcciones Futuras
There are several future directions for 2-(3-nitrophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycylglycinate research. One direction is to investigate its potential as a treatment for other diseases, such as cancer and Alzheimer's disease. Another direction is to optimize the synthesis method to increase the yield and stability of 2-(3-nitrophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycylglycinate. Additionally, further studies are needed to determine the safety and efficacy of 2-(3-nitrophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycylglycinate in human subjects.
Conclusion:
In conclusion, 2-(3-nitrophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycylglycinate is a promising compound with potential applications in drug development. Its ability to inhibit the activity of ACE and DPP-4 enzymes makes it a potential candidate for the treatment of hypertension and type 2 diabetes. However, further research is needed to determine its long-term effects and safety in human subjects.
Aplicaciones Científicas De Investigación
2-(3-nitrophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycylglycinate has been extensively studied for its potential applications in drug development. It has been shown to inhibit the activity of various enzymes, including angiotensin-converting enzyme (ACE) and dipeptidyl peptidase-4 (DPP-4). These enzymes are involved in the regulation of blood pressure and glucose metabolism, respectively, making 2-(3-nitrophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycylglycinate a potential candidate for the treatment of hypertension and type 2 diabetes.
Propiedades
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 2-[[2-[(4-bromobenzoyl)amino]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O7/c20-14-6-4-12(5-7-14)19(27)22-9-17(25)21-10-18(26)30-11-16(24)13-2-1-3-15(8-13)23(28)29/h1-8H,9-11H2,(H,21,25)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZNKXCTWYJTDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)CNC(=O)CNC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-allyl-6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4723693.png)
![N-(4-bromo-3-chlorophenyl)-2-({5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4723697.png)

![2-(4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4723704.png)
![2-(2-chlorophenoxy)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4723711.png)
![3-cyclohexyl-2-(ethylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4723717.png)
![N-{4-[(4-biphenylylcarbonyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4723722.png)
![N-[2-[4-(dimethylamino)phenyl]-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B4723745.png)
![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-[4-(2-methylphenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4723755.png)
![1-(diphenylmethyl)-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B4723758.png)
